molecular formula C27H25N3O3S B2489556 (2-(3-methoxyphenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol CAS No. 892414-78-7

(2-(3-methoxyphenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol

Cat. No. B2489556
M. Wt: 471.58
InChI Key: MMENOWJYMDPXFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions, combining various chemical precursors under specific conditions. While the exact synthesis of the title compound is not directly detailed in the available literature, analogous compounds provide insight into potential synthetic routes. For example, the synthesis of related pyrano[2,3-d]pyrimidine derivatives has been achieved through one-pot three-component condensation reactions involving aromatic aldehydes, malononitrile, and barbituric acid in aqueous methanol, using yttrium oxide as a catalyst, highlighting a method that could potentially be adapted for the synthesis of the title compound (Bhagat et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their reactivity, stability, and interactions with other molecules. X-ray crystallography and NMR spectroscopy are common techniques used for structural elucidation. For instance, the structural investigation of closely related compounds revealed conformational disorder and weak intermolecular interactions, which are critical for understanding the stability and reactivity of these molecules (Akkurt et al., 2003).

Chemical Reactions and Properties

The chemical reactions and properties of a compound are influenced by its functional groups and molecular structure. The presence of methoxy, methylthio, and pyridopyrimidinyl groups suggests a potential for varied chemical behavior, such as participation in nucleophilic substitutions or facilitating ring-closure reactions. The synthesis and reactivity of similar methoxyphenyl-containing compounds have been explored, indicating a wide range of potential chemical transformations (Chaudhari, 2012).

Physical Properties Analysis

Physical properties, including melting point, solubility, and crystalline structure, are essential for the practical handling and application of chemical compounds. These properties are determined by the compound's molecular structure and intermolecular forces. Studies on similar compounds have revealed insights into their crystalline forms and solubility behavior, which are crucial for predicting the behavior of the title compound under various conditions.

Chemical Properties Analysis

The chemical properties of a compound, such as acidity/basicity, reactivity with specific reagents, and stability under different conditions, are fundamental for its application in synthesis and industry. The reactivity patterns of compounds with similar structural motifs, such as involvement in ring transformation reactions and cyclization processes, provide a basis for understanding the chemical behavior of the title compound (Ram & Goel, 1996).

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

  • Synthesis of Hexahydro-1H-furo[3,4-c]pyran Derivatives : A novel series of cis-fused 7a,3,6-trisubstituted hexahydro-1H-furo[3,4-c]pyran derivatives were synthesized using a Prins cyclization method. This reaction involved (2-(4-Methoxyphenyl)-4-methylenetetrahydrofuran-3-yl)methanol and different aldehydes, highlighting a synthetic approach that could potentially be applied to related compounds (Reddy et al., 2012).

  • Thioureas and Thioamides Reactions : Research on the reactions of thioureas and thioamides with aroylphenylacetylenes produced mixtures of (Z,Z)-3,3'-thiodi(1-aryl-3-phenyl- prop-2-en-1-ones) and their (E,Z)-isomers. This study could provide insight into the synthesis and reactivity of sulfur-containing heterocyclic compounds, which might be relevant for understanding the chemical behavior of the compound (Basyouni & Omar, 1974).

  • Isomorphous Structures Study : An investigation into isomorphous methyl- and chloro-substituted small heterocyclic compounds revealed insights into structural disorder and isomorphism, which are important for understanding the crystalline properties of complex heterocyclic molecules (Swamy et al., 2013).

  • Eco-Friendly Synthesis of Pyridopyrimidinones : New pyridopyrimidinones derivatives were synthesized and characterized, demonstrating the potential for eco-friendly synthetic routes for complex heterocyclic compounds. This research might offer environmentally friendly alternatives for synthesizing related compounds (Abdallah et al., 2018).

  • Synthesis and Cytotoxic Activity of Pyrazolo[1,5-a]pyrimidine Derivatives : The synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their subsequent conversion to pyrazolo[1,5-a]pyrimidine derivatives showcases the synthetic versatility of heterocyclic compounds with potential biological activities (Hassan et al., 2014).

properties

IUPAC Name

[5-(3-methoxyphenyl)-14-methyl-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3S/c1-16-7-9-18(10-8-16)15-34-27-23-12-22-20(14-31)13-28-17(2)24(22)33-26(23)29-25(30-27)19-5-4-6-21(11-19)32-3/h4-11,13,31H,12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMENOWJYMDPXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(3-methoxyphenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol

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